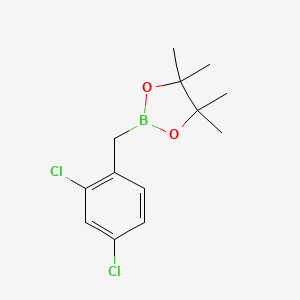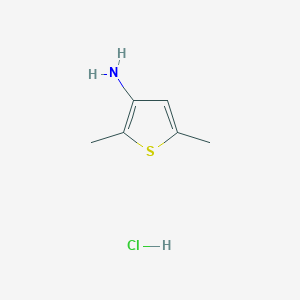
2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2,4-Dichlorobenzyl alcohol” is a constituent of commercially available lozenges for acute sore throat caused by upper respiratory tract infections . It is also known as an organic building block containing an isocyanate group .
Synthesis Analysis
A method for synthesizing the 2,4-dichlorobenzoyl chloride, which is an important organic synthesis intermediate, has been described in a patent . Another approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported .
Molecular Structure Analysis
The molecular weight of “2,4-Dichlorobenzyl alcohol” is 177.03 . The molecular weight of “2,4-Dichlorobenzyl chloride” is 195.47 .
Physical And Chemical Properties Analysis
The density of “2,4-Dichlorobenzyl chloride” is 1.407 g/mL at 25 °C . The boiling point is 248 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Inhibitory Activity
The synthesis of derivatives of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been explored, demonstrating their potential in inhibiting serine proteases including thrombin. These compounds exhibit specific coordination characteristics in both solid state and solution, showcasing their unique chemical behavior and potential applications in biochemical research (Spencer et al., 2002).
Structural Features and Applications
The detailed structural analysis of compounds related to 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as the study of its pinacolato derivatives, reveals intricate features like centrosymmetry and specific bond lengths. These insights are crucial for understanding the compound's reactivity and potential in material science and catalysis (Clegg et al., 1996).
Catalysis and Organic Synthesis
Catalytic Applications
The compound's utility in catalysis, particularly in the dehydrogenative borylation of vinylarenes to produce regio- and stereodefined (E)-2-arylethenylboronates, highlights its role in synthesizing complex organic molecules with high precision. This application is significant in developing pharmaceuticals and fine chemicals, showcasing the compound's versatility in organic synthesis (Murata et al., 2002).
Synthetic Building Blocks
The development of new building blocks for synthesizing biologically active compounds and odorants, as demonstrated by the alternative synthesis of retinoid agonist disila-bexarotene using derivatives of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, underscores the compound's utility in drug discovery and development. This application opens avenues for creating novel therapeutic agents with enhanced efficacy and specificity (Büttner et al., 2007).
Material Science and Polymer Chemistry
Polymer Synthesis
The compound's role in synthesizing novel polymers with potential applications in materials science, such as the development of deeply colored polymers containing isoDPP units, demonstrates its importance in creating advanced materials with specific optical properties. These materials could find applications in electronics, photonics, and as functional coatings, highlighting the compound's contribution to material innovation (Welterlich et al., 2012).
Wirkmechanismus
The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)7-11(9)16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXXCUJAVXQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)
![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)

![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)
![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)




![Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate](/img/structure/B1435616.png)